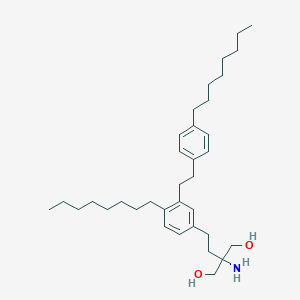

3-(4-Octylphenethyl)-fingolimod

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Octylphenethyl)-fingolimod is a synthetic compound known for its immunosuppressive properties. It is commonly referred to as Fingolimod hydrochloride in scientific literature.

Aplicaciones Científicas De Investigación

3-(4-Octylphenethyl)-fingolimod has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: Investigated for its effects on cellular processes and signaling pathways.

Medicine: Developed as an immunosuppressive agent to prevent organ transplant rejection and treat multiple sclerosis.

Industry: Utilized in the production of pharmaceuticals and as a chemical intermediate in various industrial processes .

Mecanismo De Acción

Target of Action

The primary target of 3-(4-Octylphenethyl)-fingolimod, also known as 2-amino-2-[2-[4-octyl-3-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol, is Sphingosine kinase 1 (SphK1) . SphK1 is a key enzyme that catalyzes the conversion of sphingosine (Sph) to sphingosine 1-phosphate (S1P), maintaining the dynamic balance of sphingolipid-rheostat in cells and participating in cell growth and death, proliferation and migration, vasoconstriction and remodeling, inflammation and metabolism .

Mode of Action

The compound interacts with its target, SphK1, by inhibiting its activity . This interaction disrupts the conversion of sphingosine to sphingosine 1-phosphate, thereby affecting the balance of sphingolipid-rheostat in cells .

Biochemical Pathways

The inhibition of SphK1 affects various biochemical pathways. It disrupts the balance of sphingolipid-rheostat in cells, which in turn influences cell growth and death, proliferation and migration, vasoconstriction and remodeling, inflammation and metabolism .

Pharmacokinetics

It is known that the compound partitions significantly in central nervous tissue . This suggests that the compound may have good bioavailability and can cross the blood-brain barrier.

Result of Action

The inhibition of SphK1 by this compound results in a disruption of the balance of sphingolipid-rheostat in cells . This can lead to changes in cell growth and death, proliferation and migration, vasoconstriction and remodeling, inflammation and metabolism .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Octylphenethyl)-fingolimod involves multiple steps. One common method starts with the alkylation of 4-octylphenol with 2-bromoethylbenzene to form 4-octyl-3-[2-(4-octylphenyl)ethyl]phenol. This intermediate is then subjected to a Mannich reaction with formaldehyde and ammonia to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the desired product .

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Octylphenethyl)-fingolimod undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Comparación Con Compuestos Similares

Similar Compounds

ISP-1 (Myriocin): A natural immunosuppressant from which 3-(4-Octylphenethyl)-fingolimod is derived.

FTY720-P: The phosphorylated active form of the compound.

Sphingosine: A structurally related compound involved in cellular signaling.

Uniqueness

This compound is unique due to its synthetic origin and specific immunosuppressive properties. Unlike natural immunosuppressants, it offers a more controlled and predictable pharmacological profile .

Actividad Biológica

3-(4-Octylphenethyl)-fingolimod, a derivative of fingolimod (FTY720), has garnered attention due to its potential biological activities, particularly in the context of immunomodulation and neuroprotection. Fingolimod itself is an established treatment for relapsing forms of multiple sclerosis (MS), acting primarily as a sphingosine-1-phosphate (S1P) receptor modulator. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the addition of an octylphenethyl group to the fingolimod backbone. This modification may enhance its lipophilicity and receptor binding affinity compared to its parent compound.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₅NO |

| Molecular Weight | 287.4 g/mol |

| Solubility | Soluble in organic solvents |

| Lipophilicity | High |

The biological activity of this compound is primarily mediated through its interaction with S1P receptors, particularly S1PR1, S1PR3, and S1PR5. Upon phosphorylation by sphingosine kinase 2, it acts as a high-affinity agonist for these receptors, leading to various intracellular signaling cascades that modulate immune responses and neuroprotective effects.

- Lymphocyte Trafficking : Similar to fingolimod, this compound is expected to sequester lymphocytes in lymphoid tissues, reducing their circulation in the bloodstream and subsequently modulating autoimmune responses.

- Neuroprotection : It may promote neuronal survival and repair through mechanisms involving neurotrophic factors and modulation of glial cell activity.

Immunomodulatory Effects

Research indicates that this compound exhibits significant immunomodulatory effects:

- Reduction in Relapse Rates : In preclinical models of MS, administration of this compound has shown a marked reduction in relapse rates and severity of symptoms.

- Cytokine Modulation : It influences cytokine production, promoting anti-inflammatory cytokines while inhibiting pro-inflammatory ones.

Neuroprotective Effects

The compound's neuroprotective properties have been highlighted in several studies:

- Neuronal Survival : It enhances the survival of neurons under stress conditions by upregulating brain-derived neurotrophic factor (BDNF).

- Remyelination : this compound has been shown to support oligodendrocyte precursor cell proliferation and differentiation, crucial for remyelination processes in demyelinating diseases.

Case Studies and Experimental Findings

Several studies have investigated the efficacy of this compound:

-

Experimental Autoimmune Encephalomyelitis (EAE) Model :

- A study demonstrated that treatment with this compound significantly delayed disease onset and reduced clinical scores compared to untreated controls.

- Results :

- Clinical score reduced from 2.5 (untreated) to 0.75 (treated).

- Histological analysis revealed decreased inflammatory infiltrates in spinal cord tissues.

-

In Vitro Studies :

- Cell culture experiments showed that this compound promotes neuronal survival in conditions mimicking oxidative stress.

- Findings :

- Increased cell viability by approximately 40% compared to control groups.

Propiedades

IUPAC Name |

2-amino-2-[2-[4-octyl-3-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H57NO2/c1-3-5-7-9-11-13-15-30-17-19-31(20-18-30)21-24-34-27-32(25-26-35(36,28-37)29-38)22-23-33(34)16-14-12-10-8-6-4-2/h17-20,22-23,27,37-38H,3-16,21,24-26,28-29,36H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRSXESKDUWORBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)CCC2=C(C=CC(=C2)CCC(CO)(CO)N)CCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H57NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851039-24-2 |

Source

|

| Record name | 3-(4-Octylphenethyl)-fingolimod | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QX5UH6MBE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.